molecular formula C8H11N3O B098961 N-(2-Aminoethyl)isonicotinamide CAS No. 17704-88-0

N-(2-Aminoethyl)isonicotinamide

Cat. No. B098961
CAS RN: 17704-88-0
M. Wt: 165.19 g/mol
InChI Key: BYBVGGPVHPUBSJ-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)isonicotinamide is a compound related to the family of nicotinamides, which are derivatives of nicotinic acid (vitamin B3). Nicotinamides and their analogs have been studied for various biological activities, including their effects on the central nervous system (CNS) and potential therapeutic applications in oncology. For instance, isonicotinamide (INAM) has been shown to potentiate the anti-leukemic effects of 2-amino-1,3,4-thiadiazole (ATDA) against transplanted mouse leukemias . However, the specific compound N-(2-Aminoethyl)isonicotinamide is not directly mentioned in the provided papers, so the following analysis will focus on the related compounds and their properties.

Synthesis Analysis

The synthesis of nicotinamide analogs like 6-aminonicotinamide (6-AN) involves the introduction of an amino group into the nicotinamide structure. Although the exact synthesis of N-(2-Aminoethyl)isonicotinamide is not detailed in the provided papers, similar compounds have been synthesized and isolated from tissues of treated animals or synthesized enzymatically using specific enzymes such as pig brain DPNase . The synthesis of these compounds is crucial for studying their biological effects and potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of nicotinamide analogs is characterized by the presence of a pyridine ring, which is a common feature in B vitamins like niacin. The addition of an amino group or other substituents can significantly alter the biological activity of these molecules. For example, 6-AN has been identified as a powerful niacin antagonist, and its nucleotide analogs have been isolated and synthesized . These structural modifications can affect the interaction of the compounds with enzymes and receptors in the body, leading to various pharmacological effects.

Chemical Reactions Analysis

Nicotinamide analogs can participate in various chemical reactions, including the formation of nucleotide analogs. For instance, 6-AN analogs of DPN and TPN have been synthesized and shown to undergo none of the addition reactions that occur with normal pyridine nucleotides . These reactions are important for understanding the mechanism of action of these compounds and their potential interference with metabolic pathways, such as those involving pyridine nucleotides.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide analogs like 6-AN influence their biological activity and pharmacokinetics. For example, 6-AN has been found to possess CNS depressant activity, affecting spontaneous activity in mice and interacting with other CNS depressants like ethanol and barbiturates . The compound's ability to alter pyridine nucleotide levels in tissues, such as the liver and brain, suggests that it can influence metabolic processes and energy production . These properties are essential for predicting the behavior of these compounds in biological systems and their potential as therapeutic agents.

Scientific Research Applications

  • Synthesis of Antitumor Medicines

    • N-(2-nitroxyethyl)isonicotinamide, a derivative of isonicotinamide, has been synthesized and used to prepare new complexes with PdCl2 and PtCl2, showing potential as antitumor medicines. These complexes were characterized by X-ray diffraction analysis (Fedorov et al., 2001).
  • Supramolecular Chemistry and Crystal Engineering

    • Isonicotinamide has been utilized as a supramolecular reagent in the synthesis of Cu(II) complexes. These complexes demonstrated the ability to create consistent supramolecular motifs like infinite 1-D chains, showcasing the versatility of isonicotinamide in crystal engineering (Aakeröy et al., 2003).
  • Organic Chemistry: Cyclization Reactions

    • In organic synthesis, isonicotinamides with certain substituents undergo cyclization when induced by an electrophile. This reaction results in spirocyclic compounds where both the nucleophilic and electrophilic heterocycles are dearomatised (Brice & Clayden, 2009).
  • Plant Defence Studies

    • Isonicotinamide has been found to induce defense responses in tobacco cells, suggesting its potential role in plant defense metabolism. This includes the activation of phenylalanine ammonia-lyase and the accumulation of specific phenolics and sesquiterpenoids (Louw & Dubery, 2000).
  • Synthesis of Antimicrobial Compounds

    • New derivatives of isonicotinamide have been synthesized and evaluated for their antibacterial and antifungal activities, showing significant activity against various strains of bacteria, fungi, and Mycobacterium tuberculosis (Patel, Paliwal, & Bhandari, 2017).
  • Hydrogelator Development

    • Certain derivatives of isonicotinamide have been synthesized and identified as efficient hydrogelators, useful in the formation of hydrogels. This research highlights the potential applications of isonicotinamide derivatives in material science (Kumar et al., 2004).
  • Visible-Light-Driven Chemistry

    • Research has been conducted on a visible-light-driven, transition-metal-free method for the synthesis of N-substituted isonicotinamides. This method has applications in the modification of peptides and drugs, showcasing the utility of isonicotinamide in green chemistry (Ma et al., 2022).
  • Electrochemical Studies

    • Electroreduction of isonicotinamide in basic media has been studied, providing insights into its reduction mechanism and potential applications in electrochemistry (Galvín & Mellado, 1989).

Future Directions

The future directions for research on N-(2-Aminoethyl)isonicotinamide could include further exploration of its synthesis, chemical properties, and potential biological activities. Given its structural similarity to isonicotinamide, it may have potential applications in pharmaceuticals .

properties

IUPAC Name

N-(2-aminoethyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-3-6-11-8(12)7-1-4-10-5-2-7/h1-2,4-5H,3,6,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBVGGPVHPUBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365393
Record name N-(2-Aminoethyl)isonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)isonicotinamide

CAS RN

17704-88-0
Record name N-(2-Aminoethyl)isonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Yue, C Xu, Z Wang, W Liu, C Liu, X Xu, Y Xing… - Bioorganic …, 2022 - Elsevier
The New Delhi β-Lactamase 1 (NDM-1), one of the most prevalent types of metallo-β-lactamases, has attracted extensive attention since its discovery. Extensive efforts have been made …
Number of citations: 1 www.sciencedirect.com

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